molecular formula C9H12ClNO3S B1446916 Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate CAS No. 1235441-77-6

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No. B1446916
M. Wt: 249.72 g/mol
InChI Key: NRNCTEBQWRTURH-VMPITWQZSA-N
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Description

“Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate” is a heterocyclic organic compound with the molecular formula C9H12ClNO3S . It is also known as MTCA.


Molecular Structure Analysis

The molecular formula of this compound is C9H12ClNO3S . Its average mass is 249.714 Da and its monoisotopic mass is 249.022644 Da .

Scientific Research Applications

Antibacterial Activity

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate derivatives have been synthesized and evaluated for their antibacterial properties. These compounds have shown in vitro growth inhibitory activity against various microbes such as E. coli, S. aureus, and Salmonella typhi, indicating their potential as antibacterial agents. The structures of these compounds were established based on elemental analysis and spectral data, highlighting their significance in the development of new antibacterial drugs (Desai, Dave, Shah, & Vyas, 2001).

Antitumor and Antioxidant Activities

Research has also explored the antitumor and antioxidant capabilities of thiazolidine derivatives. For instance, certain derivatives have demonstrated moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2 cells. Additionally, some thiazolidines exhibited effective antioxidant activity, potentially offering new avenues for cancer treatment and oxidative stress management (Aly, Brown, Abdel‐Aziz, Abuo-Rahma, Radwan, Ramadan, & Gamal-Eldeen, 2012).

Aldose Reductase Inhibition

Another important application is in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives were synthesized and shown to inhibit aldose reductase effectively. This research opens up potential therapeutic interventions for managing diabetic complications, emphasizing the chemical's relevance in medicinal chemistry (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

properties

IUPAC Name

methyl (2E)-2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-14-9(13)5-8-11(4-2-3-10)7(12)6-15-8/h5H,2-4,6H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNCTEBQWRTURH-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1N(C(=O)CS1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\N(C(=O)CS1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

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